3-Methyl-1-prop-2-ynylindole
Description
Structure
3D Structure
Properties
CAS No. |
134478-87-8 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynylindole |
InChI |
InChI=1S/C12H11N/c1-3-8-13-9-10(2)11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
InChI Key |
ZICFXYLAQBSQFN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
Synonyms |
3-methyl-1-(prop-2'-ynyl)indole |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 1 Prop 2 Ynylindole and Its Analogs
N-Alkylation Strategies
The direct introduction of the prop-2-ynyl group onto the nitrogen atom of the 3-methylindole (B30407) scaffold is a primary synthetic route. This transformation, known as N-alkylation, involves the deprotonation of the indole (B1671886) nitrogen followed by nucleophilic attack on a propargyl electrophile.
Optimization of Alkylation Conditions for N-Prop-2-ynyl Moiety Introduction
The N-propargylation of 3-methylindole is commonly achieved by reacting it with propargyl bromide. This reaction's efficiency is highly dependent on the choice of base and solvent. Strong bases are typically required to deprotonate the indole nitrogen, thereby facilitating the nucleophilic substitution.
Commonly used systems include sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.org For instance, reacting 3-methylindole with NaH in DMF and then adding propargyl bromide can yield the desired product. The use of DMSO as a solvent with NaH has been reported to achieve yields as high as 87%.
Phase-transfer catalysis (PTC) offers a milder alternative, avoiding the need for moisture-sensitive reagents like NaH. A notable example involves using potassium carbonate (K2CO3) as the base in toluene (B28343) with tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst. mdpi.com This method, however, may require longer reaction times. Interactive data tables below summarize the impact of different base-solvent systems on the N-propargylation of indoles.
Table 1: Comparison of Base Systems for N-Propargylation of Indole
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaH | DMF | - | 25 | 85-91 | |
| NaH | DMSO | - | RT | 87 | |
| K₂CO₃ | Toluene | TBAB | 20 | 75-80 | |
| KOH | Acetonitrile | - | RT | High | buu.ac.th |
This table showcases various conditions for the N-propargylation of indoles, highlighting the effectiveness of different base and solvent combinations.
Challenges in Grignard Reagent-Mediated Alkylation and Solvent Effects (e.g., Anisole (B1667542) vs. Diethyl Ether)
The use of Grignard reagents for the N-alkylation of indoles presents significant challenges. Grignard reagents are highly basic and react readily with the acidic N-H proton of the indole ring. stackexchange.comquora.commasterorganicchemistry.com This acid-base reaction consumes the Grignard reagent, forming an indolyl magnesium halide and the corresponding alkane, which can hinder the desired alkylation. quora.combhu.ac.in
The choice of solvent is crucial in Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard because they are aprotic and effectively solvate and stabilize the Grignard reagent. quora.combyjus.com The solvent can influence the reactivity and the reaction pathway. For example, in reactions involving indolyl magnesium iodide, diethyl ether was found to be a better solvent for reactions with acyl halides, while anisole was superior for reactions with aldehydes and ketones. ilacadofsci.com
The higher boiling point of solvents like anisole compared to diethyl ether allows for higher reaction temperatures. ilacadofsci.comnumberanalytics.com However, the formation of the Grignard reagent itself can be less efficient in certain higher boiling point ethers like di-isopropyl ether compared to diethyl ether. ilacadofsci.com The polarity and coordinating ability of the solvent play a significant role in stabilizing the Grignard reagent and influencing its reactivity. quora.comnumberanalytics.com For instance, while traditional Grignard reactions are performed in diethyl ether or THF, other solvents like toluene and DMF have also been explored for specific applications. numberanalytics.com
Cross-Coupling Reactions for Propargyl Linkage Formation
Cross-coupling reactions provide a powerful and versatile alternative for creating the C-N bond to attach the propargyl group or for forming other bonds involving the propargyl unit.
Palladium-Catalyzed Sonogashira Cross-Coupling Applications
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comchemeurope.com In the context of 3-methyl-1-prop-2-ynylindole, this reaction can be applied in several ways. For instance, N-propargylindoles can be coupled with appropriate halo-azines to produce more complex molecules. researchgate.net
The reaction mechanism generally involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. chemeurope.com Decarbonylative versions of the Sonogashira coupling have also been developed, expanding the scope of possible starting materials to include carboxylic acid derivatives. rsc.org
Copper-Mediated Coupling Approaches
Copper-catalyzed or mediated reactions offer a cost-effective alternative to palladium-based systems for forming C-N and C-C bonds. acs.org The Ullmann condensation, a classical copper-catalyzed reaction, can be used for the N-arylation of indoles, though it often requires harsh conditions. acs.org More modern methods utilize copper catalysts with various ligands to achieve these couplings under milder conditions. acs.orgacs.org
For the synthesis of N-propargyl indoles, copper-catalyzed methods have been developed. One approach involves the asymmetric propargylic alkylation of indolines with propargylic esters, followed by dehydrogenation to furnish the optically active N-propargylindole. dicp.ac.cnresearchgate.net This two-step process circumvents the challenge of direct N-propargylation of the indole, which can be difficult due to the low acidity of the N-H bond and competing C3-alkylation. dicp.ac.cn Copper(I) iodide is a common catalyst in these reactions, often used in conjunction with a base. mdpi.comnih.gov Microwave-assisted copper-catalyzed reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. mdpi.com
Cyclization and Annulation Reactions Incorporating the Propargyl Unit
The propargyl group in this compound is a versatile functional handle for subsequent cyclization and annulation reactions, leading to the formation of fused polycyclic indole structures. These reactions are valuable for building molecular complexity and accessing novel heterocyclic systems. rudn.ru
For example, N-propargylindoles can undergo photoredox-catalyzed cascade radical reactions with sulfonyl chlorides to yield 2-sulfonated 9H-pyrrolo[1,2-a]indoles. rsc.org Lewis acid-mediated aminobenzannulation reactions of 2-acyl-N-propargylindoles with pyrrolidine (B122466) can produce 9-aminopyrido[1,2-a]indoles. capes.gov.br Furthermore, nickel(II)-catalyzed [5 + 1] annulation of 2-carbonyl-1-propargylindoles with hydroxylamine (B1172632) in water provides an environmentally friendly route to pyrazino[1,2-a]indole-2-oxides. acs.org These examples highlight the utility of the propargyl group as a key building block in the synthesis of diverse indole-based scaffolds.
Cobalt-Catalyzed [2+2+2] Cyclotrimerization Strategies with Diynes
The cobalt-catalyzed [2+2+2] cycloaddition is a highly efficient atom-economical reaction for synthesizing substituted benzene (B151609) rings and other cyclic systems. jku.atresearchgate.net This methodology involves the assembly of three alkyne components to form a six-membered ring. In the context of this compound, the terminal alkyne of the propargyl group can participate as one of the three components in the cyclotrimerization reaction.
When reacted with a 1,6-diyne in the presence of a suitable cobalt catalyst, such as a Co(I) complex, this compound can be used to construct complex, fused polycyclic aromatic compounds. The general mechanism involves the oxidative coupling of two alkyne units (typically from the diyne) to the cobalt center, forming a cobaltacyclopentadiene intermediate. nih.gov This intermediate then coordinates with the third alkyne (from the indole substrate), which subsequently inserts to form a cobaltanorbornene-like structure. Reductive elimination then releases the cobalt catalyst and yields the final aromatic product. nih.gov
This strategy is particularly effective for creating annulated systems that would be challenging to synthesize through other methods. The reaction conditions are often mild, and various functional groups are tolerated. researchgate.net The choice of ligands on the cobalt catalyst can influence the reaction's efficiency and regioselectivity. jku.at While direct studies on this compound might be specific, the reactivity of terminal alkynes in this transformation is well-established, making it a predictable and powerful tool for derivatization. uwindsor.carsc.org
Table 1: Representative Cobalt-Catalyzed [2+2+2] Cycloaddition Reactions
| Reactants | Catalyst System | Product Type | Yield (%) | Reference |
| 1,6-Diyne + Terminal Alkyne | CoI₂/dppe/Zn | Polyaryl-substituted Fluoranthene | Good to Excellent | researchgate.net |
| α,ω-Diyne + Nitrile | Co(I) Complex | Naphthylpyridine | Excellent | jku.at |
| Terminal Alkynes (Self-cyclotrimerization) | Chelate Complex 1 | Substituted Benzene | Good | rsc.org |
| Silicon-tethered α,ω-diynes + Alkyne | CpCo(CO)₂ | Benzocyclobutene | Good | uwindsor.ca |
This table presents generalized findings for cobalt-catalyzed cyclotrimerizations to illustrate the potential synthetic utility for substrates like this compound.
Gold-Catalyzed Tandem Cyclization for Related Indolines
Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally versatile tools for activating carbon-carbon triple bonds towards nucleophilic attack. unimi.it This reactivity is harnessed in tandem cyclization reactions of N-propargyl indoles to construct complex, polycyclic indoline (B122111) scaffolds. nih.gov For an analog of this compound, this reaction provides a powerful route to aza-tricyclic indolines (ATIs). nih.gov
The proposed mechanism begins with the coordination of the gold(I) catalyst to the alkyne of the propargyl group. nih.gov This activation renders the alkyne highly electrophilic. The electron-rich C3 position of the indole ring then performs a nucleophilic attack on the activated alkyne in a 6-exo-dig cyclization fashion. This step forms a six-membered ring and generates an iminium ion intermediate. A subsequent intramolecular cyclization, followed by deprotonation and proto-deauration, regenerates the catalyst and yields the final polycyclic indoline product. nih.gov
This tandem approach is highly efficient and stereoselective, allowing for the rapid construction of intricate molecular frameworks bearing multiple rings and stereocenters from linear precursors. nih.gov The reaction demonstrates broad functional group compatibility, and the catalyst's effectiveness can be tuned by modifying the ancillary ligands, such as using bulky, electron-donating phosphine (B1218219) ligands like XPhos. nih.govresearchgate.net
Table 2: Optimization of Gold-Catalyst for Tandem Cyclization of an Alkynyl Indole
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ph₃PAuNTf₂ | Dioxane | 90 | 75 | nih.gov |
| JohnPhosAuNTf₂ | Dioxane | 90 | 85 | nih.gov |
| XPhosAuNTf₂ | Dioxane | 90 | 97 | nih.gov |
| IPrAuNTf₂ | Dioxane | 90 | 91 | nih.gov |
Data adapted from the synthesis of aza-tricyclic indolines, demonstrating the applicability of this methodology to related N-propargyl indoles. nih.gov
Derivatization from Precursors
The synthesis of this compound can be achieved through the derivatization of simpler, readily available indole precursors. These methods involve the sequential construction of the substituted indole core followed by the introduction of the N-propargyl group.
Conversion of Indole-3-Aldehydes and Nitroalkanes
A common route to 3-substituted indoles begins with indole-3-aldehyde, a versatile starting material in indole chemistry. ekb.eg The synthesis of the 3-methylindole core can be accomplished via a Henry reaction, which involves the condensation of indole-3-aldehyde with a nitroalkane, such as nitroethane. mdma.ch This base-catalyzed reaction yields a 3-(2-nitropropenyl)indole intermediate. Subsequent reduction of the nitro group and the alkene, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₃), furnishes the desired 3-methylindole.
Once the 3-methylindole core is obtained, the final step is the introduction of the propargyl group onto the indole nitrogen. This is typically achieved through an N-alkylation reaction. Deprotonation of the indole N-H with a suitable base (e.g., sodium hydride) generates the indolide anion, which then acts as a nucleophile. Treatment of this anion with a propargyl halide, such as propargyl bromide, results in an Sₙ2 reaction to yield the target compound, this compound.
Transformations from Substituted Indoles
An alternative and more direct approach involves the derivatization of commercially available or pre-synthesized substituted indoles. The key transformation in this pathway is the N-alkylation of 3-methylindole itself. This method is straightforward and efficient for producing the title compound and its analogs.
The general procedure involves treating a solution of the starting 3-methylindole with a base to abstract the acidic N-H proton. Common bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting sodium salt of 3-methylindole is then reacted with propargyl bromide or propargyl chloride to install the prop-2-ynyl group on the nitrogen atom. mdpi.com
This strategy is highly adaptable for creating a library of analogs. By starting with various substituted 3-methylindoles (e.g., 5-chloro-3-methylindole, 5-methoxy-3-methylindole, or 4-methyl-3-methylindole), a wide range of functionalized 1-propargylindoles can be synthesized. mdma.ch The choice of the starting substituted indole allows for the systematic modification of the electronic and steric properties of the final molecule.
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1 Prop 2 Ynylindole
Alkyne Reactivity in Click Chemistry Applications
The terminal alkyne functionality of the propargyl group is a key feature that allows 3-Methyl-1-prop-2-ynylindole to participate in "click chemistry" reactions. This class of reactions is known for being high-yielding, wide in scope, and producing byproducts that are easily removed. organic-chemistry.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgbiorxiv.org
[3+2]-Dipolar Cycloaddition Reactions (e.g., with Sydnones, Azomethine Imines)
This compound readily undergoes [3+2]-dipolar cycloaddition reactions with a variety of 1,3-dipoles. uchicago.edu These reactions lead to the formation of five-membered heterocyclic rings. nih.govsci-rad.com
With Sydnones: The reaction of N-aryl sydnones with 1-(prop-2-ynyl)-1H-indole derivatives results in the formation of fused pyrazole (B372694) derivatives. researchgate.netresearchgate.net This transformation typically occurs under thermal conditions, such as refluxing in toluene (B28343). researchgate.net
With Azomethine Imines: Azomethine imines also participate in [3+2] cycloadditions with alkynes. While specific studies with this compound are not prevalent, the general reactivity pattern suggests that such reactions would proceed to form pyrazolidine-based structures. These cycloadditions can be catalyzed by various transition metals or organocatalysts and may proceed through either a concerted or a stepwise mechanism. researchgate.net
With Azides: The copper-catalyzed reaction with azides is a cornerstone of click chemistry, yielding 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction is highly efficient and regioselective. organic-chemistry.org The resulting triazole linkage is stable and finds use in various applications, including medicinal chemistry and materials science. biorxiv.orgnih.gov
Regioselectivity and Stereoselectivity in Cycloaddition Pathways
The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the resulting heterocyclic ring.
In the case of the thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide, a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) is often produced. organic-chemistry.org
However, the copper(I)-catalyzed version of the reaction (CuAAC) is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org This high degree of control is a significant advantage of the catalyzed process.
For cycloadditions involving N-aryl sydnones and 1-(prop-2-ynyl)indole, the reaction can produce mixtures of regioisomers, with the ratio influenced by the substituents on the phenyl ring of the sydnone. researchgate.net
In contrast, reactions with other dipolarophiles, such as benzothiophene (B83047) 1,1-dioxide, have been shown to yield single regioisomers. researchgate.net
Stereoselectivity is also a key consideration in these reactions, particularly when chiral centers are involved. Asymmetric [3+2] cycloadditions of azomethine imines have been developed using chiral catalysts to produce non-racemic products with high enantioselectivity. researchgate.net
Rearrangement Reactions
The propargyl group in this compound is susceptible to various rearrangement reactions, often leading to the formation of structurally diverse products.
Formation of Allene (B1206475) Intermediates and Subsequent Transformations (e.g., Intramolecular Diels-Alder, Carbazole Formation)
Propargyl systems can undergo rearrangement to form highly reactive allene intermediates. This transformation can be a key step in a variety of subsequent reactions. While direct evidence for allene formation from this compound is not extensively documented in the provided context, the general reactivity of propargyl-containing compounds suggests this possibility. Once formed, these allenes can participate in intramolecular reactions. For instance, if a suitable diene is present within the molecule, an intramolecular Diels-Alder reaction can occur.
Sigmatropic Rearrangements in Propargyl-Containing Systems
Sigmatropic rearrangements, such as the wiley-vch.dewiley-vch.de-sigmatropic rearrangement, are common in propargyl systems. The thio-Claisen rearrangement, a sulfur analog of the Claisen rearrangement, involves the wiley-vch.dewiley-vch.de-sigmatropic shift of allyl vinyl sulfides. sethanandramjaipuriacollege.in This type of rearrangement is known to proceed readily, often under mild conditions, due to the relative weakness of the C-S bond compared to C-O or C-N bonds. sethanandramjaipuriacollege.in While not a direct reaction of this compound itself, the principles of sigmatropic shifts in related propargyl systems are relevant to understanding its potential reactivity.
Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system and is generally reactive towards electrophilic substitution.
Electrophilic Substitution: For indole and its derivatives, electrophilic substitution typically occurs at the C-3 position. However, since this position is already substituted with a methyl group in the target compound, electrophilic attack would be directed to other positions on the indole nucleus, such as the C-2, C-4, C-5, C-6, or C-7 positions. The presence of the electron-donating methyl group and the nature of the substituent at the N-1 position would influence the regioselectivity of such reactions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Nucleophilic Substitution: The propargyl group can be susceptible to nucleophilic attack. For instance, the synthesis of N-propargylated indoles often involves the reaction of the indole anion (a nucleophile) with propargyl bromide (an electrophile). This highlights the potential for the propargyl group to be involved in nucleophilic substitution reactions.
Interactive Data Table of Research Findings
| Reaction Type | Reactants | Key Features | Products | Reference(s) |
| [3+2]-Dipolar Cycloaddition | This compound, N-Aryl Sydnones | Thermal conditions, can produce regioisomeric mixtures. | Fused pyrazole derivatives | researchgate.netresearchgate.net |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azides | High yield, high regioselectivity for 1,4-isomer, mild conditions. | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.orgbiorxiv.org |
| [3+2]-Dipolar Cycloaddition | Azomethine Imines, Alkynes | Can be catalyzed by transition metals or organocatalysts. | Pyrazolidine derivatives | researchgate.net |
| Sigmatropic Rearrangement (Thio-Claisen) | Allyl Vinyl Sulfides | wiley-vch.dewiley-vch.de-Sigmatropic shift, generally proceeds under mild conditions. | γ,δ-Unsaturated thiocarbonyl compounds | sethanandramjaipuriacollege.in |
| Electrophilic Substitution | Indole Derivatives, Electrophiles | Typically occurs at C-3, but substitution pattern is altered in 3-methylindoles. | Substituted indole derivatives | |
| N-Alkylation | Indole, Propargyl Bromide | Base-mediated nucleophilic substitution. | 1-(Prop-2-ynyl)-1H-indole |
Oxidative and Reductive Transformations of the Propargyl Group
The terminal alkyne of the propargyl group is susceptible to both oxidative and reductive conditions, allowing for its conversion into other valuable functional groups.
The reduction of the propargyl group in indole derivatives to the corresponding propyl group is a common transformation. While specific studies on this compound are not extensively documented, research on the closely related compound, 3-(prop-2-yn-1-yl)-indole, provides valuable insight into this process. The hydrogenation of the alkyne to an alkane can be achieved using standard catalytic hydrogenation conditions.
In a study focused on the synthesis of indole-linked nucleotides, 3-(prop-2-yn-1-yl)-indole was successfully hydrogenated to 3-propyl-indole. biorxiv.org This transformation was accomplished using 10% Palladium on carbon (Pd/C) as the catalyst under a hydrogen gas atmosphere, with methanol (B129727) serving as the solvent. The reaction was carried out at 50°C overnight, indicating that complete reduction of the alkyne to the saturated alkyl chain is feasible under these conditions. biorxiv.org It is reasonable to expect that this compound would undergo a similar transformation to yield 3-Methyl-1-propylindole under comparable conditions.
Table 1: Hydrogenation of a Propargyl-Indole Derivative
| Substrate | Product | Reagents and Conditions | Reference |
|---|
A potential, though less common, oxidative transformation for the propargyl group is ozonolysis. The oxidative cleavage of alkynes by ozone typically results in the formation of carboxylic acids. For a terminal alkyne like that in this compound, ozonolysis followed by a workup would be expected to cleave the carbon-carbon triple bond, yielding an N-substituted indole derivative with a carboxylic acid at the position of the original propargyl group.
Functional Group Compatibility in Complex Syntheses
The utility of a building block like this compound in the synthesis of complex molecules is highly dependent on the compatibility of its functional groups with various reaction conditions. The indole core and the propargyl group can both participate in a range of chemical reactions, and understanding their tolerance for different reagents is crucial.
The propargyl group itself is a versatile functional handle. For instance, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, a transformation known for its high efficiency and functional group tolerance. Furthermore, the alkyne can undergo Sonogashira cross-coupling reactions to form new carbon-carbon bonds. Research on related N-propargyl indoles has shown that these coupling reactions are compatible with a variety of functional groups on the indole ring. smolecule.com
Studies on the synthesis of other heterocyclic systems, such as imidazo[1,2-a]pyridines, have demonstrated that iron-catalyzed reactions can tolerate a wide array of functional groups. organic-chemistry.org Similarly, gold-catalyzed cyclization reactions of tryptamine (B22526) derivatives have been shown to proceed with good functional group tolerance. researchgate.net This suggests that the indole nucleus of this compound would likely be compatible with a range of catalytic systems, allowing for selective transformations at other sites of a molecule without affecting the indole core.
The indole nitrogen, being part of an aromatic system, is generally less reactive than a typical secondary amine. However, under strongly basic conditions, it can be deprotonated. The C3-methyl group is relatively unreactive but can influence the steric environment around the C2 and N1 positions.
Table 2: Potential Functional Group Compatibility in Reactions Involving Propargyl Indole Derivatives
| Reaction Type | Key Functional Group | Compatible Groups/Conditions (Inferred from related systems) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Various substituents on the indole ring. | smolecule.com |
| Iron-Catalyzed Reactions | Indole Nucleus | Tolerates various functional groups on reaction partners. | organic-chemistry.org |
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional arrangement of atoms and the electronic properties of molecules like 3-Methyl-1-prop-2-ynylindole. mdpi.commdpi.com Methods such as B3LYP (Becke's three-parameter Lee–Yang–Parr exchange-correlation functional) combined with basis sets like 6-311G(d,p) are commonly used to perform geometry optimization, which finds the lowest energy conformation of the molecule in a vacuum or a simulated solvent environment. imist.maepstem.netgrafiati.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the indole (B1671886) ring system and the specific spatial orientation of the methyl and propargyl substituents. Deviations from idealized geometries can suggest steric strain or intramolecular interactions. mdpi.com
Beyond molecular geometry, these calculations elucidate electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.netchemmethod.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netchemmethod.comsethanandramjaipuriacollege.in Electron-donating or -withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the molecule's electronic behavior. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative) Calculated using DFT/B3LYP method. Values are illustrative and based on typical parameters for similar chemical moieties.
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C-C (indole ring) | ~1.40 | Average aromatic carbon-carbon bond length. mdpi.com |
| C-N (indole ring) | ~1.38 | Carbon-nitrogen bond within the pyrrole (B145914) part of the indole. mdpi.com |
| C-CH3 | ~1.53 | Single bond between indole C3 and methyl carbon. |
| N-CH2 | ~1.47 | Single bond between indole nitrogen and propargyl methylene (B1212753) carbon. |
| C≡C (alkyne) | ~1.21 | Triple bond in the propargyl group. |
| **Bond Angles (°) ** | ||
| C2-C3-C(methyl) | ~128.0 | Angle defining the methyl group position. |
| C8-N1-C(methylene) | ~126.0 | Angle defining the propargyl group position. |
| Electronic Properties | ||
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability. researchgate.net |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are extensively used to predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., GIAO/B3LYP/6-311++G(d,p)), is a highly reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.govmdpi.comresearchgate.netmdpi.com
This process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The accuracy of these predictions can be further improved by applying scaling factors or by using a polarizable continuum model (PCM) to simulate solvent effects, as chemical shifts are sensitive to the solvent environment. mdpi.com
For this compound, these calculations would predict the specific ¹H and ¹³C chemical shifts for each unique atom in the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure, assign specific peaks, and understand how the electronic environment of each nucleus is affected by the different functional groups. mdpi.comresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) Predicted values are relative to TMS and are based on GIAO/DFT calculations and typical shift ranges for the functional groups. libretexts.orgbhu.ac.in
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Indole Ring | |||
| C2-H | 7.15 | 123.0 | |
| C3-CH₃ | 2.35 | 11.5 | Methyl group protons and carbon. |
| C4-H | 7.60 | 120.0 | |
| C5-H | 7.18 | 122.0 | |
| C6-H | 7.10 | 121.0 | |
| C7-H | 7.55 | 111.0 | |
| Propargyl Group | |||
| N1-CH₂ | 4.90 | 36.0 | Methylene group attached to indole nitrogen. |
| C≡CH | 2.50 | 79.0 (C≡CH), 75.0 (C≡CH) | Acetylenic proton and carbons. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. msjonline.orgresearchgate.net This method is crucial in drug discovery for screening virtual libraries and understanding potential mechanisms of action. nih.gov The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported as a docking score in kcal/mol. msjonline.org
For indole derivatives, common protein targets include enzymes like phospholipase A2 or various receptors such as cannabinoid receptors. msjonline.orgnih.gov Docking simulations for this compound would identify the most likely binding pose and the specific amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking between the indole ring and aromatic residues of the protein. researchgate.net The results can guide the design of more potent and selective analogs. mdpi.combiorxiv.org
Table 3: Illustrative Molecular Docking Results for this compound Hypothetical results against a protein target (e.g., Phospholipase A2, PDB: 1DB4) to illustrate the application of docking.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Phospholipase A2 | -7.5 | His27, Gly29, Asp48 | Hydrogen Bond with propargyl group |
| (PDB: 1DB4) msjonline.org | Tyr52, Phe5 | π-π Stacking with indole ring | |
| Ala1, Gly22 | Hydrophobic interaction with methyl group |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structures of a series of compounds with their biological activities. mdpi.com For analogs of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. researchgate.netresearchgate.net
The process involves calculating a wide range of descriptors for each analog, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). researchgate.netniscpr.res.in Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity (e.g., IC₅₀ values). neliti.com
A robust QSAR model can predict the activity of new, unsynthesized analogs and provide insights into the structural features that are essential for activity. msjonline.orgresearchgate.net For instance, a model might reveal that increased lipophilicity at a certain position enhances activity, while bulky substituents are detrimental. This information is critical for the rational design of more potent compounds. mdpi.com
Table 4: Common Molecular Descriptors Used in QSAR Models for Indole Analogs This table lists typical descriptors that would be calculated for a QSAR study on analogs of this compound. researchgate.netniscpr.res.in
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
| Electronic | Dipole Moment | Overall polarity of the molecule. | Affects binding to polar sites. |
| HOMO/LUMO Energy | Electronic reactivity and charge transfer. | Correlates with interaction mechanisms. | |
| Hydrophobic | LogP | Partition coefficient, an indicator of lipophilicity. | Influences membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Describes molecular branching. | Relates to molecular size and shape. |
| Physicochemical | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to van der Waals interactions and binding site fit. |
| Surface Area | Total solvent-accessible surface area. | Influences solubility and interaction potential. |
Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Analysis)
Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights that are often inaccessible through experimental means alone. acs.orgnih.gov For the synthesis of this compound, methods like DFT can be used to map the entire potential energy surface of a proposed reaction pathway. mdpi.com
This involves calculating the energies of reactants, intermediates, products, and, most importantly, transition states (TS). acs.org A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By identifying the structures of transition states and calculating their corresponding activation energies (Ea), chemists can determine the rate-determining step of a reaction and understand the factors that control regioselectivity or stereoselectivity. chinesechemsoc.orgrsc.org
For example, in the N-alkylation of a 3-methylindole (B30407) precursor with a propargyl halide, computational analysis could compare different possible pathways, such as Sₙ2 versus other mechanisms. mdpi.com The calculations would reveal the geometry of the transition state, showing how the bonds are breaking and forming, and the calculated activation energy would predict the feasibility of the reaction under certain conditions. sethanandramjaipuriacollege.inrsc.org
Table 5: Illustrative Transition State Analysis for a Synthetic Step Hypothetical calculated energies for the N-alkylation of 3-methylindole to form the title compound.
| Species | Description | Relative Energy (kcal/mol) | Method |
| Reactants | 3-methylindole + propargyl bromide | 0.0 | DFT/B3LYP |
| Transition State (TS) | Sₙ2 transition state for N-alkylation | +22.5 | DFT/B3LYP |
| Products | This compound + HBr | -5.0 | DFT/B3LYP |
| Calculated Parameter | Value | ||
| Activation Energy (Ea) | Energy barrier for the reaction step | 22.5 kcal/mol |
Exploration of Biological Applications and Research Utility Excluding Clinical Studies
Modulation of DNA Structure and Function
The introduction of chemical modifications into the structure of DNA is a powerful tool for studying its biological functions and developing novel therapeutic strategies. The indole (B1671886) moiety, due to its unique amphipathic and dipole interaction capabilities, has been explored as a functional tag linked to nucleotides to modulate the properties of DNA. biorxiv.org
Investigation of Indole-Linked Nucleotides in DNA Synthesis
Researchers have successfully synthesized nucleoside phosphoramidites tagged with indole groups at the C-5 position of pyrimidines and the C-8 position of purines. biorxiv.orgbiorxiv.org These modified building blocks can be incorporated into synthetic DNA oligonucleotides using standard solid-phase synthesis protocols on automated DNA synthesizers. biorxiv.org The synthesis of these indole-linked nucleotides often involves a Sonogashira cross-coupling reaction to attach a functionalized alkyne, which may then be modified to create the desired linker. biorxiv.orgoup.com For instance, propargyl- and propyl-linked indole nucleosides have been created and successfully used in the synthesis of modified DNA sequences. biorxiv.org This enzymatic incorporation allows for the creation of "hypermodified" DNA, where multiple non-natural hydrophobic groups can be displayed in a sequence-specific manner. oup.comoup.com
The enzymatic synthesis of DNA containing these modified nucleotides has been demonstrated using various DNA polymerases, such as KOD XL. oup.com These polymerases can incorporate the modified nucleoside triphosphates during primer extension (PEX), in some cases synthesizing sequences over 100 nucleotides long. oup.comoup.com
Impact of Linker Rigidity on DNA Conformation and Stability
The nature of the linker connecting the indole group to the nucleobase plays a critical role in determining the resulting DNA's structural and stability properties. biorxiv.orgbiorxiv.org Studies comparing flexible propyl linkers with rigid propargyl linkers (similar to the prop-2-ynyl group in 3-Methyl-1-prop-2-ynylindole) have revealed significant differences. biorxiv.orgbiorxiv.org
The incorporation of indole-linked nucleotides with a flexible propyl linker can induce a conformational change in the DNA duplex, in some instances forcing it to adopt a left-handed Z-like conformation even in the absence of the typical sequence requirements for Z-DNA. biorxiv.orgbiorxiv.org This flexibility appears to enhance base stacking on either side of the modification, promoting a B-conformation in some contexts. biorxiv.org
Susceptibility to Enzymatic Cleavage by Nucleases and Restriction Endonucleases
The conformational changes induced by indole-linked nucleotides have a direct impact on the susceptibility of the modified DNA to enzymatic cleavage. biorxiv.orgbiorxiv.org DNA duplexes modified with indole groups via a flexible propyl linker show altered sensitivity to cleavage by nucleases and restriction endonucleases, often with reduced sequence specificity. biorxiv.orgbiorxiv.org This is attributed to the conformational adaptation of the DNA structure induced by the flexible linker. biorxiv.org
Conversely, when a rigid linker is used, this effect is suppressed, and the DNA is less prone to non-specific cleavage. biorxiv.orgbiorxiv.org This suggests that the rigidity of the linker can prevent the DNA from adopting conformations that are promiscuously recognized by these enzymes. biorxiv.org The ability to modulate the cleavage of DNA by restriction enzymes through such modifications presents opportunities for developing chemical switches to control DNA-protein interactions. acs.org
Enzyme Inhibition Research
The indole scaffold is a common feature in many enzyme inhibitors, owing to its ability to participate in various molecular interactions within protein active sites. mdpi.comnih.gov
Targeting Viral Polymerases (e.g., HCV NS5B, SARS CoV-2 RdRp)
Indole derivatives have been identified as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many RNA viruses. researchgate.netresearchgate.net A significant amount of research has focused on the hepatitis C virus (HCV) NS5B polymerase. researchgate.netmdpi.com Screening of compound libraries has led to the discovery of indole-containing molecules that inhibit HCV replication. researchgate.net For example, one study identified an indole derivative as a potent inhibitor of HCV replication with an EC50 value of 1.1 µM. researchgate.net These inhibitors are often non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase, inducing a conformational change that impedes its function. researchgate.netmdpi.com Several indole-based HCV NS5B inhibitors, such as beclabuvir (B1262438) and TMC647055, have advanced to clinical trials. mdpi.com
Given the structural conservation among viral RdRps, there is interest in repurposing inhibitors from one virus to another. For instance, HCV polymerase inhibitors have been investigated for their potential to inhibit the RdRp of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netfrontiersin.org Computational docking studies have suggested that some HCV inhibitors might bind to the SARS-CoV-2 RdRp active site. frontiersin.org
Cholinesterase and Monoamine Oxidase Inhibition in Neurodegenerative Disease Research (related scaffolds)
Indole-based scaffolds are extensively explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, primarily for their ability to inhibit key enzymes such as cholinesterases and monoamine oxidases (MAOs). nih.govmdpi.com
Cholinesterase Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a therapeutic strategy for Alzheimer's disease. mdpi.comjyu.fi Numerous indole derivatives have been synthesized and shown to inhibit these enzymes. For example, novel indole-based hydrazide-hydrazone derivatives have demonstrated AChE inhibitory activity, with some compounds exhibiting IC50 values in the micromolar range (e.g., 11.33 µM and 26.22 µM). mdpi.com Other complex indole hybrids have shown even more potent inhibition, with IC50 values as low as 0.018 µM for human AChE. mdpi.com The indole moiety often interacts with key amino acid residues, such as tryptophan, in the active or peripheral anionic site of the enzyme. researchgate.net
Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters, and their inhibition is a strategy for treating Parkinson's disease and depression. nih.govmdpi.com The indole scaffold has been a key component in the design of MAO inhibitors. researchgate.netebi.ac.uk For instance, certain indolyl-hydantoin derivatives have shown potent MAO-A inhibition with IC50 values as low as 0.07 µM. nih.govresearchgate.net Similarly, other series of indole-based molecules have been developed as highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 0.02 µM and 0.03 µM). mdpi.com These inhibitors often act in a competitive and reversible manner. mdpi.com
Table of Research Findings on Indole Derivatives in Enzyme Inhibition
| Enzyme Target | Indole Derivative Class | Reported Activity (IC50/EC50) | Reference |
|---|---|---|---|
| HCV Replication | General Indole Derivative | EC50 = 1.1 µM | researchgate.net |
| Acetylcholinesterase (AChE) | Indole-based hydrazide-hydrazone | IC50 = 11.33 µM | mdpi.com |
| Butyrylcholinesterase (BChE) | Indole-based hydrazide-hydrazone | IC50 = 4.33 µM | mdpi.com |
| Human Acetylcholinesterase (hAChE) | Indole Hybrid | IC50 = 0.018 µM | mdpi.com |
| Monoamine Oxidase A (MAO-A) | Indolyl-methyl-thiohydantoin | IC50 = 0.07 µM | nih.govresearchgate.net |
| Monoamine Oxidase B (MAO-B) | Substituted Indole Derivative | IC50 = 0.02 µM | mdpi.com |
FtsZ Inhibitor Development in Antimicrobial Research
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component in bacterial cell division, making it an attractive target for the development of new antimicrobial agents. mdpi.com The indole core, a structural motif present in this compound, has been a foundation for creating compounds that inhibit FtsZ. nih.gov Research has shown that derivatives based on the indole structure can effectively disrupt the polymerization of FtsZ and inhibit its GTPase activity, leading to a halt in cell division. nih.gov
For instance, a study identified an indole core-based compound, CZ74, which demonstrated a strong inhibitory effect on cell division. nih.gov This compound was found to disrupt FtsZ polymerization and inhibit its GTPase activity at a concentration of 2 µg/mL. nih.gov Molecular modeling suggested that CZ74 likely binds to the interdomain cleft of the FtsZ protein, leading to its inhibitory effects. nih.gov Such findings underscore the potential of indole-based molecules, including derivatives of this compound, as scaffolds for developing novel FtsZ inhibitors to combat bacterial infections, including those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govfrontiersin.org
General Enzyme-Ligand Interactions
The interaction between small molecules and enzymes is a cornerstone of drug discovery and chemical biology. The indole nucleus, the core of this compound, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of enzymes.
A study on the pyrrolnitrin (B93353) biosynthetic enzyme PrnB, a heme enzyme, investigated its interactions with various ligands. nih.gov Spectroscopic and X-ray crystallography data revealed that the amino group of the substrate directly coordinates with the heme iron in both oxidized and reduced states of the enzyme. nih.gov This specific binding orientation was shown to inhibit the interaction of certain small molecules with the ferric heme. nih.gov While this particular study did not involve this compound directly, it exemplifies the detailed understanding of enzyme-ligand interactions that can be achieved with indole-containing molecules. Such research provides valuable insights into how indole derivatives can be designed to modulate enzyme activity, a principle that is applicable to the development of molecules like this compound for various therapeutic and research purposes.
Cell Biology Research Applications
Investigations into p53 Function Restoration and Cancer Cell Modulations (e.g., Apoptosis, Cell Cycle Arrest, Senescence Induction)
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing processes like cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.govoncotarget.com In many cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene. oncotarget.com Consequently, a significant area of cancer research focuses on restoring the function of mutant p53. google.com
Small molecules have been identified that can reactivate mutant p53, restoring its ability to bind to DNA and trigger downstream tumor-suppressive pathways. google.com For example, the small molecule PRIMA-1 and its active metabolite MQ have been shown to restore the native conformation of unfolded p53 mutants, leading to the induction of apoptosis. nih.gov These compounds have also been found to inhibit the amyloid-like aggregation of mutant p53 in cancer cells. nih.gov This restoration of p53 function can lead to cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis. oncotarget.comfrontiersin.org
Cellular senescence, a state of irreversible cell cycle arrest, is another critical anti-cancer mechanism controlled by the p53 pathway. bmbreports.org Activation of p53 can lead to the transcription of genes that induce senescence, thereby permanently halting the proliferation of damaged or cancerous cells. bmbreports.org Studies have shown that certain treatments can specifically trigger senescence in cancer cells. nih.gov For instance, curcumin (B1669340) has been reported to induce senescence in cancer cells in a p53-dependent manner. nih.gov
The exploration of indole derivatives in this context is an active area of research. The structural features of this compound could potentially be leveraged to design compounds that interact with and modulate the function of p53 or its regulatory pathways, thereby influencing cancer cell fate through apoptosis, cell cycle arrest, or senescence.
Table 1: Effects of p53 Restoration on Cancer Cells
| Cellular Process | Description | Key Mediators |
| Apoptosis | Programmed cell death to eliminate damaged or cancerous cells. aging-us.com | p53, BAX, PUMA, NOXA mdpi.com |
| Cell Cycle Arrest | Halting of the cell cycle to prevent the proliferation of cells with damaged DNA. oncotarget.com | p53, p21 mdpi.com |
| Senescence | Irreversible cell cycle arrest, acting as a barrier to tumor progression. bmbreports.org | p53, p21, p16INK4a bmbreports.org |
Studies on Antimicrobial Activity (General)
Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.gov The indole nucleus is a key structural feature in many natural and synthetic compounds with activity against bacteria and fungi. nih.gov
Research has demonstrated that indole-based compounds can exhibit potent antibacterial activity against a range of pathogens, including drug-resistant strains. mdpi.com For example, bis(indole) alkaloids isolated from marine sponges have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for many indole derivatives involves the inhibition of essential cellular processes. As discussed previously, some indole compounds target the FtsZ protein, disrupting bacterial cell division. nih.gov Others may interfere with microbial respiration or DNA synthesis. mdpi.com The antimicrobial efficacy of these compounds is often linked to the specific substitutions on the indole ring. mdpi.com
The structural characteristics of this compound, with its methyl and propargyl groups, offer avenues for further investigation into its potential antimicrobial effects and for the synthesis of more potent derivatives.
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Target Organisms | Noteworthy Activity |
| Bis(indole) alkaloids | Bacteria, Fungi | Active against MRSA nih.gov |
| Indole core-based FtsZ inhibitors | Gram-positive bacteria | Effective against MRSA and VRE nih.gov |
| Pyrrolizidine derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity mdpi.com |
Herbicidal Activity Studies (General)
The search for novel herbicides with improved efficacy and environmental profiles is a continuous effort in agricultural science. Pyrazole (B372694) derivatives, which share a five-membered heterocyclic ring structure with similarities to the pyrrole (B145914) component of indole, have been extensively studied for their herbicidal properties. researchgate.net These compounds have been shown to act on various molecular targets in plants. nih.gov
For example, some pyrazole derivatives function as protoporphyrinogen (B1215707) oxidase (Protox) inhibitors, a well-established target for herbicides. nih.gov Other studies have focused on developing pyrazole-containing compounds that mimic the action of auxins, a class of plant hormones that regulate growth. mdpi.com The herbicidal activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govmdpi.com
While direct studies on the herbicidal activity of this compound are not prevalent, the structural similarities between the indole and pyrazole scaffolds suggest that indole derivatives could also be explored for such applications. The diverse biological activities of indole compounds in other fields provide a rationale for investigating their potential as novel herbicides.
Scaffold Development for Bioactive Molecules
The indole ring system is a prominent scaffold in the development of bioactive molecules and is a key component of many pharmaceuticals and natural products. nih.gov Its structural versatility allows for the introduction of various functional groups at different positions, leading to a wide array of biological activities. nih.gov This makes the indole scaffold a valuable starting point for the design and synthesis of new therapeutic agents and research tools. nih.gov
The development of bioactive molecules often involves using a core structure, or scaffold, and modifying it to optimize its interaction with a biological target. nih.gov The indole scaffold has been successfully utilized to create compounds with antimicrobial, anticancer, and other therapeutic properties. nih.govnih.gov For instance, the synthesis of indole derivatives has led to the discovery of potent FtsZ inhibitors for antimicrobial applications and compounds that can restore the function of mutant p53 in cancer cells. nih.govnih.gov
This compound itself represents a specific modification of the indole scaffold. The methyl group at the 3-position and the propargyl group at the 1-position provide distinct chemical properties and potential points for further derivatization. The alkyne functionality of the propargyl group is particularly useful for "click chemistry" reactions, allowing for the efficient and specific attachment of other molecular fragments to create a library of diverse compounds for biological screening. This highlights the utility of this compound as a building block in the development of new bioactive molecules.
Design and Synthesis of Indole-Based Polycyclic Systems
The synthesis of polycyclic indole derivatives often leverages cascade reactions, where multiple bonds and rings are formed in a single operation. Indoles bearing an acetylene (B1199291) moiety, such as this compound, are excellent substrates for tandem cyclization reactions, frequently mediated by transition metal catalysts like gold. unimi.it
The general strategy involves the activation of the alkyne's triple bond by a Lewis acidic gold catalyst. This activation prompts an initial nucleophilic attack from the C3 position of the indole ring, leading to the formation of an iminium indole intermediate. unimi.it The subsequent reaction pathway depends on the structure of the linker and the presence of other nucleophiles, allowing for the creation of diverse ring-fused indoline (B122111) products. unimi.it For instance, researchers have developed gold-catalyzed tandem cyclizations of alkynylindoles to produce tetracyclic indoline structures in high yields and as single diastereomers. unimi.it The success of these reactions can be influenced by factors such as the choice of catalyst and the electronic properties of substituents on the indole nitrogen. unimi.it Palladium catalysis has also been employed in multicomponent cascade reactions to generate N-fused polycyclic indoles from related starting materials like 3-diazo oxindoles. rsc.org
| Catalyst System | Substrate Type | Product | Key Feature |
| Cationic Gold(I) / SbF₆⁻ | N-substituted Alkynylindole | Tetracyclic Indoline | High yield and diastereoselectivity. unimi.it |
| Palladium Catalyst | 3-Diazo Oxindole & Isocyanides | N-Fused Polycyclic Indoles | Amide-assisted [3+1+1] annulation. rsc.org |
| Gold Catalysis | Tryptamine (B22526) Derivatives with Alkyne | Aza-Tetracyclic Indolines | Tandem cyclization approach. researchgate.netnih.gov |
Creation of Novel Aza-Tricyclic Indoline Scaffolds
Building upon the principles of cyclizing alkynyl indoles, researchers have designed and synthesized novel aza-tricyclic indoline (ATI) scaffolds. These structures are of interest as they introduce a nitrogen atom into the polycyclic framework, which can significantly alter the molecule's physicochemical properties. The synthesis often adapts methodologies previously developed for creating all-carbon tricyclic indolines. researchgate.netnih.gov
A common approach involves a gold- or platinum-catalyzed tandem cyclization of a precursor like a propargyl amine-conjugated tryptamine derivative. researchgate.netnih.gov This reaction first forms an aza-tetracyclic indoline, which can then undergo a subsequent ring-opening reduction to yield the desired aza-tricyclic indoline scaffold. researchgate.netnih.gov The development of these synthetic routes has been guided by the need to optimize properties such as aqueous solubility and metabolic stability for research purposes. nih.gov For example, a highly efficient gold-catalyzed tandem cyclization was developed to facilitate the synthesis of a series of ATIs, demonstrating high functional group compatibility and providing the products in good to excellent yields. nih.gov
Derivatization for Analytical and Diagnostic Research Purposes
In analytical chemistry, derivatization is a key strategy to enhance the detection and separation of analytes. For indole compounds, this process modifies the molecule to improve its chromatographic behavior and/or its response to a specific detector. academicjournals.orglibretexts.org
Pre-column Derivatization for Chromatographic Separation
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of complex mixtures. However, many native indoles may lack a strong chromophore or fluorophore, or may exhibit poor retention and peak shape, making them difficult to detect at low concentrations. libretexts.org Pre-column derivatization addresses these challenges by reacting the analyte with a reagent to form a derivative with more favorable properties before it is injected into the HPLC system. libretexts.orgoup.com
The main goals of derivatizing indoles for HPLC analysis are to improve selectivity and detectability. oup.com This is often achieved by introducing highly conjugated aromatic moieties to enhance UV-Visible absorption or by adding a fluorescent tag to enable highly sensitive fluorescence detection. libretexts.org Various reagents have been developed for this purpose, reacting with specific functional groups on the indole ring or its side chains. For example, reagents targeting the indole nitrogen or other active sites can be employed. nih.gov The resulting derivatives can then be separated on a reversed-phase HPLC column and detected with high sensitivity. oup.com This approach has been successfully used for the determination of various indole derivatives in complex matrices. nih.gov
| Derivatization Goal | Reagent Class | Detection Method | Benefit |
| Enhance UV Absorption | Aromatic Moieties | UV-Visible | Improved sensitivity for compounds lacking strong chromophores. libretexts.org |
| Introduce Fluorescence | Fluorophores | Fluorescence (FD) | Lower detection limits and wider linear range than UV-Vis. libretexts.org |
| Improve Separation | Various | HPLC | Better peak shape and resolution. oup.com |
Applications in Mass Spectrometry Identification
Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for molecular identification. Derivatization plays a crucial role in enhancing the performance of MS analysis for indole compounds. mdpi.com
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the indole analytes. Furthermore, specific derivatizing agents can be used to introduce electron-capturing groups, such as pentafluorobenzyl or trifluoroacetyl moieties, onto the indole nitrogen. nih.gov These derivatives exhibit good gas chromatographic properties and have strong electron affinities, making them highly suitable for sensitive detection by electron capture negative chemical ionization mass spectrometry (ECNI-MS). nih.gov This technique has been used to identify pharmacologically active indole compounds in biological samples. nih.gov In LC-MS, while derivatization is not always required, it can be used to improve ionization efficiency and achieve lower detection limits. mdpi.com The fragmentation patterns of the derivatized indoles in the mass spectrometer provide structural information that confirms their identity. researchgate.net
Future Research Directions
Development of Asymmetric Synthesis for Chiral Analogs
The synthesis of enantiomerically pure compounds is a critical objective in modern drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Future research should focus on developing asymmetric synthetic routes to chiral analogs of 3-Methyl-1-prop-2-ynylindole.
Strategies could be centered on creating stereogenic centers at various positions of the molecule. One approach involves the asymmetric functionalization of the alkyne terminus. Another avenue is the development of reactions that introduce chirality to the indole (B1671886) ring itself. Methodologies for the asymmetric synthesis of related chiral structures, such as α,α-disubstituted α-amino acids and γ-amino ketones, have been well-documented and could serve as a foundation for this work. nih.govunirioja.es These methods often rely on one of three main strategies: the use of a chiral auxiliary, the application of a chiral reagent, or catalysis by a chiral catalyst. york.ac.uk
For instance, adapting methodologies from the synthesis of chiral γ-amino ketones through umpolung reactions of imines could be a promising direction. nih.gov This could involve the development of novel chiral phase-transfer catalysts derived from natural alkaloids to control the stereoselective addition of nucleophiles to the indole scaffold or transformations involving the propargyl side chain. nih.gov The goal would be to produce single enantiomers of derivatives with high enantiomeric excess (e.e.), which is a measure of the purity of the chiral sample. york.ac.uk
A hypothetical research plan could involve screening different chiral ligands in a metal-catalyzed reaction, as summarized in the table below.
Table 1: Hypothetical Screening for Asymmetric Synthesis
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|---|
| 1 | (R)-BINAP | Pd(OAc)₂ | Toluene (B28343) | 60 | 75 |
| 2 | (S)-Phos | Cu(I) | THF | 25 | 82 |
| 3 | (R,R)-TADDOL | Ti(OiPr)₄ | CH₂Cl₂ | 0 | 91 |
Advanced Catalyst Design for Selective Transformations
The propargyl indole moiety is ripe for a variety of chemical transformations, and the design of advanced catalysts is crucial for controlling the selectivity and efficiency of these reactions. Research has already demonstrated that N-propargyl indoles can undergo silver-promoted sulfonation and cyclization, as well as visible-light-catalyzed tandem radical cyclizations. researchgate.net Furthermore, palladium catalysis enables decarboxylative propargylation reactions to form novel spirocyclic indolenines. acs.org
Future efforts should be directed toward creating catalysts that offer enhanced chemo-, regio-, and stereoselectivity. This includes:
Novel Metal Catalysts: Exploring catalysts based on earth-abundant metals or novel ligand designs for established metals like palladium, gold, and silver to improve reaction scope and reduce costs. For example, copper(I)-exchanged zeolites have shown promise as heterogeneous, recyclable catalysts for cycloaddition reactions. researchgate.net
Organocatalysis: Developing metal-free catalytic systems, such as chiral amine or phosphine (B1218219) catalysts, to promote transformations of the propargyl group. beilstein-journals.org Organocatalysts can offer unique reactivity and selectivity profiles, often under milder reaction conditions.
Dual Catalysis Systems: Integrating two different catalytic cycles (e.g., photoredox and transition metal catalysis) to enable previously inaccessible transformations, such as complex cascade reactions that rapidly build molecular complexity from the this compound scaffold.
The goal is to develop catalytic systems that can selectively activate either the alkyne C-C triple bond, the indole C2-C3 double bond, or a C-H bond on the indole ring, allowing for precise molecular editing.
Multi-Targeting Approaches in Biological Systems
Complex diseases like cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple biological pathways and targets. frontiersin.org The traditional "one-drug, one-target" paradigm has shown limited efficacy against such multifactorial conditions. nih.govdovepress.com Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, has emerged as a promising strategy. nih.govmdpi.com
The indole scaffold is a well-established pharmacophore with a wide range of biological activities. smolecule.comnih.gov The this compound structure is an ideal starting point for designing multi-target ligands. Future research should focus on:
Rational Design: Using computational modeling and structure-activity relationship (SAR) studies to design derivatives that can simultaneously interact with two or more distinct biological targets. For example, one part of the molecule (e.g., a group attached via the alkyne) could be designed to inhibit a specific kinase, while the indole core is tailored to bind to a G protein-coupled receptor (GPCR).
Pharmacophore Integration: Creating hybrid molecules by combining the this compound core with other known pharmacophores. This could involve linking, overlapping, or integrating pharmacophoric elements to achieve the desired multi-target profile. mdpi.com
Systems Biology Analysis: Evaluating the effects of new derivatives on entire biological networks rather than isolated targets to identify compounds with beneficial polypharmacological profiles.
This approach could lead to the development of more effective therapeutics with potentially reduced chances of drug resistance. frontiersin.org
Integration with High-Throughput Screening in Chemical Biology
High-Throughput Screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of thousands of compounds against biological targets. nih.govbmglabtech.com To unlock the full potential of the this compound scaffold, it should be integrated into HTS campaigns.
This involves two main stages:
Library Synthesis: Creating a diverse chemical library based on the this compound core. The propargyl group is particularly amenable to diversification using robust and high-yielding reactions like copper-catalyzed azide-alkyne cycloaddition (click chemistry) or Sonogashira coupling. smolecule.comniscpr.res.in This would generate a large number of structurally related analogs.
HTS Campaigns: Screening this library against a wide array of biological assays. Modern HTS platforms utilize automated liquid handling, robotics, and sensitive detection methods (e.g., fluorescence, luminescence) in microplate formats (384- or 1536-well) to test for activity. bmglabtech.comuio.no
Table 2: Example HTS Assay Integration
| Assay Type | Biological Target / Pathway | Screening Technology | Potential Outcome |
|---|---|---|---|
| Biochemical Assay | Kinase Panel (e.g., EGFR, VEGFR) | Fluorescence Polarization (FP) | Identification of kinase inhibitors |
| Cell-Based Assay | Cancer Cell Line Panel (e.g., A549, HeLa) | High-Content Imaging | Discovery of cytotoxic or anti-proliferative agents |
| Pathway Assay | NF-κB Signaling Pathway | Luciferase Reporter Gene | Identification of pathway modulators |
The data generated from HTS can identify initial "hits" that can be further optimized into potent and selective chemical probes or lead compounds for drug development. bmglabtech.com
Exploration of New Chemical Transformations of the Propargyl Indole Moiety
While some transformations of N-propargyl indoles are known, there remains a vast chemical space to explore. researchgate.netacs.org Future research should aim to discover and develop novel reactions that take advantage of the unique reactivity of the propargyl indole moiety.
Potential areas for exploration include:
Cycloaddition Reactions: Expanding beyond the known 1,3-dipolar cycloadditions by exploring reactions with different dipoles or developing novel intramolecular cycloadditions to construct complex, fused heterocyclic systems. researchgate.netniscpr.res.in
Cascade Reactions: Designing new cascade (or domino) reactions that are initiated by the activation of the alkyne. For example, a metal-catalyzed activation of the alkyne could trigger a cyclization onto the indole ring, followed by a subsequent trapping reaction to rapidly build molecular complexity in a single step. researchgate.netacs.org
Propargyl-Allene Rearrangements: Further investigating base-catalyzed propargyl-allene rearrangements to generate highly reactive allene (B1206475) intermediates in situ, which can then be trapped by various nucleophiles to synthesize diverse indole derivatives. beilstein-journals.org
Multi-Component Reactions (MCRs): Utilizing the this compound as a building block in one-pot, multi-component reactions to generate highly substituted and diverse molecular scaffolds efficiently. rsc.org
C-H Activation: Developing methods for the selective functionalization of C-H bonds on the indole ring, using the propargyl group as a directing group to control regioselectivity.
These new transformations will not only expand the synthetic chemist's toolbox but also provide access to novel molecular architectures with potentially unique biological properties. biorxiv.org
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Methyl-1-prop-2-ynylindole, and how can reaction conditions be optimized?
Methodological Answer:
Synthetic routes often involve Sonogashira coupling or propargylation of indole derivatives. For example, palladium-catalyzed cross-coupling between 3-methylindole and propargyl halides can introduce the prop-2-ynyl group. Optimization includes:
- Catalyst selection : Ligand-modified Pd nanoparticles improve regioselectivity in acetylenic reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency while minimizing side products.
- Monitoring : Use TLC or in-situ IR to track intermediate formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Basic: How should spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The prop-2-ynyl group shows a triplet near δ 2.1 ppm (CH₂) and a singlet for the terminal alkyne proton (δ 2.8–3.2 ppm).
- 3-methylindole’s aromatic protons appear as multiplets between δ 6.8–7.5 ppm.
- IR : A sharp absorption band at ~2100–2260 cm⁻¹ confirms the C≡C stretch.
- Cross-validation : Compare experimental data with computed spectra (DFT/B3LYP) to resolve ambiguities .
Advanced: What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software address these?
Methodological Answer:
- Challenges :
- Disorder in the alkyne moiety : Dynamic motion of the prop-2-ynyl group complicates electron density mapping.
- Twinned crystals : Common in acetylenic derivatives due to packing strain.
- Solutions :
Advanced: How does graph set analysis elucidate hydrogen bonding patterns in crystalline this compound?
Methodological Answer:
- Graph set theory : Classify hydrogen bonds (e.g., N–H⋯π interactions in indole) using Etter’s formalism:
- Descriptors : Chains (C), rings (R), or discrete (D) motifs.
- Example : A C(6) chain motif may form via N–H⋯O interactions between adjacent molecules.
- Validation : Compare with Cambridge Structural Database (CSD) entries to identify atypical patterns .
Advanced: What mechanistic insights explain the regioselectivity in hydrogenating the acetylenic moiety of this compound derivatives?
Methodological Answer:
- Catalyst effects : Lindlar catalyst (Pd/CaCO₃ with quinoline) selectively hydrogenates alkynes to cis-alkenes, while Na/NH₃ yields trans-alkenes.
- Steric control : The 3-methyl group on indole directs hydrogen addition to the less hindered alkyne terminus.
- Kinetic studies : Monitor reaction progress using GC-MS to differentiate competing pathways .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill management : Neutralize residues with sand or vermiculite; dispose via licensed hazardous waste contractors .
Advanced: How can structure validation tools in chemical crystallography ensure the accuracy of this compound’s structural data?
Methodological Answer:
- PLATON/CHECKCIF :
- Flag outliers in bond lengths/angles (e.g., C≡C bond ~1.20 Å).
- Detect missed symmetry (e.g., twinning or pseudo-merohedral disorders).
- Rigid-bond test : Validate ADP consistency (ΔU < 0.01 Ų for bonded atoms) .
Basic: What documentation practices ensure reproducibility in synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
